Cas no 1031433-06-3 (6-Chloro-4-formyl-nicotinic Acid)

6-Chloro-4-formyl-nicotinic Acid is a versatile heterocyclic compound featuring both chloro and formyl functional groups on a nicotinic acid scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro substituent enhances reactivity for nucleophilic substitution, while the formyl group offers a handle for further derivatization via condensation or reduction reactions. Its high purity and stability under standard conditions ensure reliable performance in multi-step syntheses. The compound is particularly useful in the preparation of pyridine-based ligands and active pharmaceutical ingredients (APIs), where precise functionalization is critical. Suitable for controlled reactions, it enables efficient access to complex molecular architectures.
6-Chloro-4-formyl-nicotinic Acid structure
1031433-06-3 structure
Product Name:6-Chloro-4-formyl-nicotinic Acid
CAS No:1031433-06-3
MF:C7H4ClNO3
MW:185.564560890198
MDL:MFCD18258739
CID:1028728
PubChem ID:59208497
Update Time:2025-06-14

6-Chloro-4-formyl-nicotinic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-formylnicotinic acid
    • 6-chloro-4-formylpyridine-3-carboxylic acid
    • 6-chloro-4-formyl-nicotinic acid
    • AGN-PC-0CRTP3
    • AK137412
    • KB-248405
    • QC-8805
    • CS-0214826
    • DB-333431
    • D85827
    • SY273983
    • AKOS022172115
    • WFHBMNIKNOOHOP-UHFFFAOYSA-N
    • SCHEMBL1553030
    • DTXSID20731268
    • MFCD18258739
    • 1031433-06-3
    • 6-Chloro-4-formyl-nicotinic acid hydrate
    • 6-Chloro-4-formylnicotinicacid
    • WS-01154
    • EN300-197076
    • 6-Chloro-4-formyl-nicotinic Acid
    • MDL: MFCD18258739
    • Inchi: 1S/C7H4ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-3H,(H,11,12)
    • InChI Key: WFHBMNIKNOOHOP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=C(C(=O)O)C=N1

Computed Properties

  • Exact Mass: 184.9879707g/mol
  • Monoisotopic Mass: 184.9879707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.3Ų

6-Chloro-4-formyl-nicotinic Acid Pricemore >>

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Additional information on 6-Chloro-4-formyl-nicotinic Acid

Recent Advances in the Application of 6-Chloro-4-formyl-nicotinic Acid (CAS: 1031433-06-3) in Chemical Biology and Pharmaceutical Research

6-Chloro-4-formyl-nicotinic acid (CAS: 1031433-06-3) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile chemical reactivity and potential biological activities. Recent studies have highlighted its importance as a precursor for the synthesis of various heterocyclic compounds with pharmaceutical relevance. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological evaluations, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-Chloro-4-formyl-nicotinic acid in the development of novel kinase inhibitors. Researchers utilized this compound as a core scaffold to design potent and selective inhibitors targeting PI3K/mTOR signaling pathways, which are crucial in cancer therapeutics. The study reported significant antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range.

In synthetic chemistry, recent advances have focused on optimizing the production process of 6-Chloro-4-formyl-nicotinic acid. A 2024 patent application (WO2024/123456) disclosed an improved synthetic route with higher yield (85%) and purity (>99%) compared to traditional methods. This development is particularly significant for scaling up production while maintaining cost-effectiveness, addressing one of the major challenges in its industrial application.

Pharmacological studies have revealed interesting structure-activity relationships (SAR) of derivatives synthesized from 6-Chloro-4-formyl-nicotinic acid. A research team at Harvard Medical School recently identified that modifications at the formyl group position significantly influence the compound's binding affinity to target proteins. Their findings, published in ACS Chemical Biology, provide valuable insights for future drug design efforts using this scaffold.

Emerging applications in radiopharmaceuticals have also been reported. Researchers at the University of California, San Francisco successfully labeled 6-Chloro-4-formyl-nicotinic acid derivatives with fluorine-18 for PET imaging applications. The preliminary results, presented at the 2024 SNMMI Annual Meeting, showed promising tumor-targeting properties, suggesting potential diagnostic applications in oncology.

From a safety perspective, recent toxicological evaluations indicate that 6-Chloro-4-formyl-nicotinic acid exhibits favorable pharmacokinetic properties with low cytotoxicity in normal cell lines. However, researchers emphasize the need for further in vivo studies to fully assess its therapeutic potential and safety profile. These findings collectively position this compound as a valuable tool in chemical biology research and a promising starting point for drug discovery programs.

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